(2-((5-Chloro-2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Overview
Description
ALK-IN-1 is an analog of AP26113, a phosphine oxide-containing ALK inhibitor. ALK-IN-1 potently inhibits ALK (IC50 = 0.07 nM) over IGF-1R and InsR (IC50s = 3.2 and 100 nM, respectively). It drives cell death in (ALK+) Karpas-299 lymphoma cells with an IC50 value of 41.5 nM, while killing (ALK-) U937 cells with an IC50 value of 1,718 nM.
Brigatinib-analog is an orally active, potent and selective anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) inhibitor. Brigatinib-analog is structurally related to Brigatinib (AP-26113). Brigatinib-analog binds to and inhibits ALK kinase and ALK fusion proteins as well as EGFR and mutant forms. This leads to the inhibition of ALK kinase and EGFR kinase, disrupts their signaling pathways and eventually inhibits tumor cell growth in susceptible tumor cells.
Scientific Research Applications
Antiproliferative Effects in Lung Cancer : A related compound, 1‐(4‐((5‐chloro‐4‐((2‐(isopropylsulfonyl)phenyl)amino)pyrimidin‐2‐yl)amino)‐3‐methoxyphenyl)‐3‐(2‐(dimethylamino)ethyl)imidazolidin‐2‐one (ZX‐42), demonstrated antiproliferative effects on the EML4‐ALK positive lung cancer cell line H2228. This suggests potential applications in cancer treatment (Wang et al., 2020).
Structural and Electronic Properties in Anticonvulsant Drugs : The structural and electronic properties of anticonvulsant compounds, including those similar in structure to the specified compound, have been studied. This research provides insights into the potential application of such compounds in anticonvulsant therapy (Georges et al., 1989).
Nonaqueous Capillary Electrophoresis for Quality Control : A study on nonaqueous capillary electrophoretic separation of related substances, including similar pyrimidin-4-yl compounds, suggests applications in quality control and analytical chemistry (Ye et al., 2012).
Analgesia in Neuropathic Pain : Research on 5-HT(1A) receptor agonists with similar structural components indicates potential applications in treating neuropathic pain. These studies suggest that such compounds might be effective in alleviating pain conditions (Deseure et al., 2002).
Synthesis of Novel Derivatives for Anti-inflammatory and Analgesic Activities : The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety, similar in structure to the specified compound, showed potential in developing new anti-inflammatory and analgesic agents (Antre et al., 2011).
properties
IUPAC Name |
5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSPTSBIQCAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN6O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725416 | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((5-Chloro-2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |
CAS RN |
1197958-12-5 | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197958-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N2-(4-(4-(dimethylamino)-1-piperidinyl)-2-methoxyphenyl)-N4-(2-(dimethylphosphinyl)phenyl)-2,4-pyrimidinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197958125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N2-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N4-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-N2-(4-(4-(DIMETHYLAMINO)-1-PIPERIDINYL)-2-METHOXYPHENYL)-N4-(2-(DIMETHYLPHOSPHINYL)PHENYL)-2,4-PYRIMIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DGD69C6PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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